N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide involves various chemical reactions, including the addition of N-methylbenzylamine to an aqueous solution of CrO3 and HF, leading to selective and efficient oxidation processes under mild conditions (Kassaee et al., 2004). Additionally, the synthesis of fluorophenyl derivatives often employs palladium-catalyzed reactions, demonstrating the versatility of methods in synthesizing fluorinated compounds (Groendyke et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, has been characterized using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds forming a two-dimensional supramolecular network (Murugavel et al., 2016). Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions and Properties
The chemical reactions involving N-(2-fluorophenyl)-N'-(2-methylbenzyl)ethanediamide derivatives can include oxidation, carbonylation, and fluorination processes. These reactions are essential for modifying the chemical structure and properties of the compound for various applications. For example, iron-catalyzed, amide-directed fluorination of benzylic and allylic C-H bonds demonstrates the compound's versatility in undergoing chemical transformations (Groendyke et al., 2016).
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(2-methylphenyl)methyl]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-6-2-3-7-12(11)10-18-15(20)16(21)19-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXHMKMVTSAVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.